![molecular formula C13H11NO7 B12572653 Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate CAS No. 615537-92-3](/img/structure/B12572653.png)
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate
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Overview
Description
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzoyl group attached to a butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate typically involves the esterification of 2-(4-nitrobenzoyl)but-2-enedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 2-(4-aminobenzoyl)but-2-enedioate.
Substitution: Formation of amide or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is primarily used as a precursor in the synthesis of complex organic molecules. Its unique structure allows it to serve as a building block for:
- Synthesis of New Materials: It is utilized in developing novel polymers and materials with specific properties.
- Catalyst Development: The compound can be modified to create catalysts for various chemical reactions.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains, suggesting potential use in developing antimicrobial agents.
- Anticancer Activity: Preliminary investigations have indicated that the compound may exhibit cytotoxic effects on cancer cells, warranting further research into its mechanisms of action.
Medicine
In the medical field, this compound is being investigated for:
- Drug Development: Its unique structure makes it a candidate for designing new therapeutic agents targeting specific diseases.
- Pharmacokinetics Studies: Understanding how the compound interacts with biological systems can lead to improved drug formulations.
Industry
The compound finds applications in various industrial processes:
- Specialty Chemicals Production: It serves as an intermediate in manufacturing dyes, pigments, and other specialty chemicals.
- Agricultural Products: Its potential use in developing agrochemicals is being explored due to its biological activity.
Case Studies
Several case studies illustrate the applications of this compound in research and development:
-
Case Study on Antimicrobial Activity:
- A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
-
Case Study on Anticancer Effects:
- Research focused on the cytotoxic effects of the compound on human cancer cell lines. The findings suggested that it induces apoptosis in cancer cells, highlighting its potential role in cancer therapy.
-
Case Study on Material Synthesis:
- An investigation into the use of this compound as a precursor for synthesizing polymeric materials demonstrated enhanced mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(4-aminobenzoyl)but-2-enedioate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. The nitro group can undergo various redox reactions, making this compound versatile in chemical synthesis and research applications.
Biological Activity
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C11H10N2O5
- Molecular Weight : 246.21 g/mol
- CAS Number : 23057-98-9
The compound features a butenedioate backbone with a nitrobenzoyl substituent, which is critical for its biological activity.
Mechanisms of Biological Activity
- Antioxidant Activity : this compound has been shown to act as an antioxidant. It upregulates the expression of genes involved in the antioxidant response, which may provide protective effects against oxidative stress in various cell types.
- Anti-cancer Properties : Research indicates that this compound may induce necroptosis in cancer cells, particularly colon cancer cells. The mechanism involves the depletion of glutathione (GSH), increased reactive oxygen species (ROS), and activation of mitogen-activated protein kinases (MAPKs) pathways .
- Neuroprotective Effects : Studies have suggested that dimethyl derivatives can enhance neuroprotection by modulating inflammatory responses and promoting cellular survival pathways in neurodegenerative models .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Upregulation of antioxidant genes | |
Anti-cancer | Induction of necroptosis via GSH depletion | |
Neuroprotection | Modulation of inflammatory responses |
Case Study Analysis
A study published in Neuroscience demonstrated that dimethyl compounds could significantly reduce neurotoxicity induced by oxidative stress in neuronal cell lines. The results indicated enhanced cell viability and reduced apoptosis markers when treated with this compound .
In another investigation, the compound was evaluated for its potential in tumor imaging as a hypoxia probe, showing promising results in preclinical models . The structural characteristics of the compound facilitated its interaction with hypoxic tumor environments, making it a candidate for further development in cancer diagnostics.
Properties
CAS No. |
615537-92-3 |
---|---|
Molecular Formula |
C13H11NO7 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
dimethyl 2-(4-nitrobenzoyl)but-2-enedioate |
InChI |
InChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-3-5-9(6-4-8)14(18)19/h3-7H,1-2H3 |
InChI Key |
IVALVTSQPZJNMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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